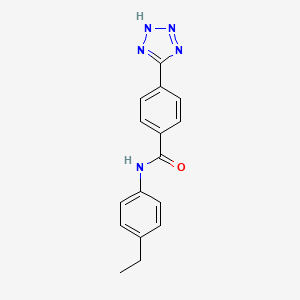
N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an ethylphenyl group and a tetrazolyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with 4-ethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as cost-effective reagents and solvents, are considered to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide exhibits promising anticancer properties. Studies have shown that the compound can inhibit specific cancer cell lines by disrupting mitotic processes, which involves interference with microtubule dynamics leading to apoptosis in cancer cells. For instance, one study demonstrated that this compound effectively induced cell death in various cancer cell lines through its interaction with cellular pathways involved in proliferation and apoptosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was found to reduce inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes .
Antimicrobial Activity
this compound has shown significant antimicrobial activity against various pathogens. In vitro studies reported its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics . Table 1 summarizes the antimicrobial activity of this compound against selected pathogens:
| Pathogen | Inhibition Zone (mm) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin (25 mm) |
| Escherichia coli | 14 | Ciprofloxacin (22 mm) |
| Candida albicans | 12 | Fluconazole (20 mm) |
| Aspergillus niger | 11 | Fluconazole (18 mm) |
Materials Science
The unique properties of the tetrazole ring in this compound make it a valuable candidate for materials science applications. Its stability and reactivity allow for the synthesis of advanced materials, including energetic materials and polymers. The compound's ability to form coordination complexes with metals also opens avenues for its use in catalysis and sensor technology .
Biological Studies
In biological research, this compound serves as a tool for studying cellular mechanisms and pathways. Its interactions with specific molecular targets can help elucidate the roles of various enzymes and receptors in biological systems. This aspect is particularly relevant in drug development, where understanding these interactions can lead to the design of more effective therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide
- N-(4-chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide
- N-(4-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide
Uniqueness
N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of the ethyl group, which can influence its lipophilicity, binding affinity, and overall biological activity compared to its analogs.
Properties
CAS No. |
651769-93-6 |
|---|---|
Molecular Formula |
C16H15N5O |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C16H15N5O/c1-2-11-3-9-14(10-4-11)17-16(22)13-7-5-12(6-8-13)15-18-20-21-19-15/h3-10H,2H2,1H3,(H,17,22)(H,18,19,20,21) |
InChI Key |
HZKWWWBFDRPPPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















